Cas no 1019478-27-3 (N-(4-bromophenyl)thiolan-3-amine)
N-(4-bromophenyl)thiolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenamine, N-(4-bromophenyl)tetrahydro-
- N-(4-bromophenyl)thiolan-3-amine
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- Inchi: 1S/C10H12BrNS/c11-8-1-3-9(4-2-8)12-10-5-6-13-7-10/h1-4,10,12H,5-7H2
- InChI Key: WSOAANGHCUZJOS-UHFFFAOYSA-N
- SMILES: N(C1CSCC1)C1C=CC(Br)=CC=1
N-(4-bromophenyl)thiolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164997-0.05g |
N-(4-bromophenyl)thiolan-3-amine |
1019478-27-3 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-164997-0.1g |
N-(4-bromophenyl)thiolan-3-amine |
1019478-27-3 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-164997-0.25g |
N-(4-bromophenyl)thiolan-3-amine |
1019478-27-3 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-164997-0.5g |
N-(4-bromophenyl)thiolan-3-amine |
1019478-27-3 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-164997-1.0g |
N-(4-bromophenyl)thiolan-3-amine |
1019478-27-3 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-164997-2.5g |
N-(4-bromophenyl)thiolan-3-amine |
1019478-27-3 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-164997-5.0g |
N-(4-bromophenyl)thiolan-3-amine |
1019478-27-3 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-164997-10.0g |
N-(4-bromophenyl)thiolan-3-amine |
1019478-27-3 | 10g |
$3131.0 | 2023-06-08 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6199-1G |
N-(4-bromophenyl)thiolan-3-amine |
1019478-27-3 | 95% | 1g |
¥ 2,791.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6199-5G |
N-(4-bromophenyl)thiolan-3-amine |
1019478-27-3 | 95% | 5g |
¥ 8,375.00 | 2023-04-03 |
N-(4-bromophenyl)thiolan-3-amine Suppliers
N-(4-bromophenyl)thiolan-3-amine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on N-(4-bromophenyl)thiolan-3-amine
Professional Introduction to N-(4-bromophenyl)thiolan-3-amine (CAS No. 1019478-27-3)
N-(4-bromophenyl)thiolan-3-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With a CAS number of 1019478-27-3, this compound represents a unique structural motif that has been explored for its potential biological activities and synthetic utility. The presence of both a brominated aromatic ring and an amine-thiolan backbone makes it a versatile scaffold for the development of novel therapeutic agents.
The compound's structure, characterized by a thiolan ring connected to a phenyl group substituted with a bromine atom, offers multiple sites for functionalization. This feature is particularly valuable in drug discovery, where modularity and adaptability are key considerations. The bromine atom, in particular, serves as a reactive handle for further chemical transformations, such as cross-coupling reactions, which are widely employed in the synthesis of complex molecules.
In recent years, there has been growing interest in thiolan derivatives due to their reported pharmacological properties. Thiolans, as a class of heterocyclic compounds, have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The amine-thiolan moiety is particularly noteworthy, as it can engage in multiple types of interactions with biological targets, including hydrogen bonding and ionic interactions.
N-(4-bromophenyl)thiolan-3-amine has been studied in the context of developing small-molecule inhibitors targeting specific enzymes and receptors. For instance, its structural features have been leveraged to design molecules that interact with protein kinases, which are critical targets in oncology research. The bromophenyl group enhances binding affinity by providing additional contact points with the target protein, while the thiolan ring contributes to the molecule's overall solubility and bioavailability.
Recent advancements in computational chemistry have further highlighted the potential of N-(4-bromophenyl)thiolan-3-amine as a lead compound. Molecular docking studies have demonstrated its ability to bind effectively to various biological targets, suggesting its utility in the development of drugs for neurological disorders and autoimmune diseases. The compound's ability to modulate protein-protein interactions makes it an attractive candidate for therapeutic intervention.
The synthesis of N-(4-bromophenyl)thiolan-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the thiolan ring followed by bromination and subsequent amine functionalization. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
In addition to its pharmaceutical applications, N-(4-bromophenyl)thiolan-3-amine has found utility in materials science. Its unique structural properties make it a candidate for developing novel polymers and coatings with enhanced mechanical and chemical resistance. The presence of both aromatic and heterocyclic moieties contributes to its versatility, allowing for tailored material properties through further chemical modifications.
The compound's behavior in biological systems has also been explored through preclinical studies. These studies have provided insights into its metabolic stability, distribution patterns, and potential side effects. Such information is crucial for evaluating its suitability as a drug candidate and for guiding further optimization efforts.
The future prospects of N-(4-bromophenyl)thiolan-3-amine are promising, with ongoing research aimed at expanding its applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with improved pharmacological profiles. The integration of machine learning techniques into drug discovery pipelines may also accelerate the identification of new analogs with enhanced efficacy.
In conclusion, N-(4-bromophenyl)thiolan-3-amine (CAS No. 1019478-27-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reported biological activities make it a valuable scaffold for further research and development. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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